1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16390076
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFN3S |
|---|---|
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FN3S.ClH/c1-9-11(8-15(14-9)5-4-12)13-7-10-3-2-6-16-10;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
| Standard InChI Key | ZDTWKJYXBLRJFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CS2)CCF.Cl |
Introduction
Synthesis
The synthesis of pyrazole derivatives typically involves multi-step reactions. For compounds similar to 1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine, key methods include:
-
Step 1: Formation of the pyrazole ring
-
Step 2: Introduction of the fluoroethyl group
-
Step 3: Attachment of the thienylmethyl group
Purification techniques such as recrystallization or chromatography are often required to isolate the final product.
Biological Activities
Pyrazole derivatives are known for their potential biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The presence of fluorine and the thienyl group in 1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine could enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation.
Potential Applications
Given its structural characteristics, 1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine may have applications in:
-
Medicinal Chemistry: Potential as a therapeutic agent due to its interaction with biological targets.
-
Materials Science: Its unique properties could be exploited in the development of new materials.
Research Findings and Future Directions
While specific research findings on 1-(2-fluoroethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine are not available, studies on similar compounds suggest that they exhibit promising biological activities. Future research should focus on detailed biochemical assays and molecular modeling studies to understand its mechanism of action and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume